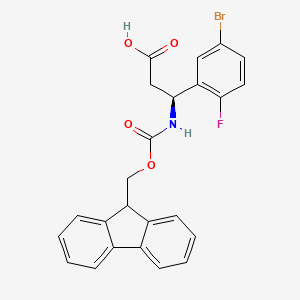
(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C24H19BrFNO4 and its molecular weight is 484.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the CAS number 1366380-37-1, is a complex organic compound characterized by its unique functional groups and stereochemistry. This compound is primarily explored for its potential applications in medicinal chemistry, particularly as a building block in peptide synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C24H19BrFNO4, with a molecular weight of 484.3 g/mol. The presence of bromine and fluorine atoms, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its reactivity and specificity in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H19BrFNO4 |
| Molecular Weight | 484.3 g/mol |
| CAS Number | 1366380-37-1 |
The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways and biological responses.
Biological Activity Studies
Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. For instance, studies have shown that Fmoc-protected amino acids can serve as effective inhibitors in various biochemical assays.
Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was utilized to create peptides with enhanced biological activity against cancer cell lines. The synthesized peptides demonstrated:
- Increased Cytotoxicity : Enhanced effectiveness in killing cancer cells compared to unmodified peptides.
- Improved Selectivity : Targeted action with minimal effects on healthy cells.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid | Moderate enzyme inhibition |
| (2R)-3-Ethoxy-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino | Significant role in peptide synthesis |
| 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino) | Potential anti-inflammatory effects |
Properties
IUPAC Name |
(3S)-3-(5-bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKRDMSQDVLAFG-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













